molecular formula C18H20ClN5O3 B12736665 Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- CAS No. 73157-53-6

Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)-

Cat. No.: B12736665
CAS No.: 73157-53-6
M. Wt: 389.8 g/mol
InChI Key: OMWNCRNLGLQYLY-UHFFFAOYSA-N
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Description

Chemical Name: Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- CAS Registry Number: 70528-90-4 Molecular Formula: C₁₈H₂₀ClN₅O₃ (calculated based on structural analogs)

This azo-linked propanamide derivative features a 2-chloro-4-nitrophenyl diazenyl group attached to a phenyl ring substituted with a (1-methylethyl)amino group and a propanamide side chain. Azo compounds are widely used as dyes due to their chromophoric properties. Specifically, this compound is structurally related to disperse dyes, which are non-ionic, water-insoluble dyes applied to synthetic fibers . Its chlorine and nitro substituents enhance lightfastness and color stability, critical for textile applications .

Properties

CAS No.

73157-53-6

Molecular Formula

C18H20ClN5O3

Molecular Weight

389.8 g/mol

IUPAC Name

N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(propan-2-ylamino)phenyl]propanamide

InChI

InChI=1S/C18H20ClN5O3/c1-4-18(25)21-17-9-12(20-11(2)3)5-7-16(17)23-22-15-8-6-13(24(26)27)10-14(15)19/h5-11,20H,4H2,1-3H3,(H,21,25)

InChI Key

OMWNCRNLGLQYLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 5-((1-methylethyl)amino)phenyl)propanamide under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield amines. This is typically achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid are used under controlled conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Research has indicated that Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- may have significant biological activities:

  • Antimicrobial Properties : Studies have shown that azo compounds can exhibit antimicrobial effects, which could be harnessed in developing new antibiotics or antifungal agents.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, making it a candidate for research into therapies aimed at oxidative stress-related diseases.
  • Pharmacological Targeting : Its ability to interact with specific enzymes or receptors indicates potential applications in drug development targeting various diseases.

Applications in Pharmaceuticals

The unique structural features of Propanamide make it suitable for several pharmaceutical applications:

  • Drug Development : The compound can serve as a lead structure for synthesizing new therapeutic agents due to its diverse reactivity.
  • Dye Intermediates : Given its azo group, it is used in the synthesis of dyes and pigments for textiles and other materials.
  • Biological Research : It can be utilized in studies exploring purinergic signaling pathways and their implications in immunology and inflammation .

Industrial Applications

In addition to its pharmaceutical applications, Propanamide has several industrial uses:

  • Textile Industry : Used as a dye for synthetic fibers due to its azo functionality.
  • Chemical Synthesis : Acts as an intermediate in the synthesis of other complex organic molecules.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various azo compounds found that Propanamide exhibited significant activity against specific bacterial strains. This suggests its potential use in developing new antimicrobial agents .

Case Study 2: Antioxidant Properties

Research assessing the antioxidant capacity of similar amide compounds indicated that modifications to the structure could enhance their scavenging abilities against free radicals. This opens avenues for further exploration into Propanamide's antioxidant potential .

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The azo linkage can undergo metabolic reduction, releasing aromatic amines that can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of aromatic azo propanamides. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name & CAS Number Molecular Formula Molecular Weight Key Substituents Application/Notes
Target Compound (70528-90-4) C₁₈H₂₀ClN₅O₃ 410.84 g/mol - 2-Chloro-4-nitrophenyl azo
- (1-methylethyl)amino group
- Propanamide
Disperse dye (textiles); likely exhibits red-shifted absorption due to nitro groups .
N-[2-[(2-Cyano-6-iodo-4-nitrophenyl)azo]-5-(dimethylamino)phenyl]propanamide (68134-39-4) C₁₈H₁₇IN₆O₃ 492.27 g/mol - Cyano, iodo, nitro groups
- Dimethylamino
Azo dye with enhanced electron-withdrawing effects (cyano, nitro) for color intensity; iodine may improve thermal stability.
3-Chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propionamide (68214-65-3) C₂₀H₂₁ClN₆O₃ 428.87 g/mol - Chloro, cyano, nitro
- Diethylamino
Structural analog with diethylamino group; increased steric bulk may reduce dye aggregation.
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide (70609-95-9) C₁₉H₂₁ClN₆O₃ 416.87 g/mol - Acetamide (shorter chain)
- Diethylamino
Acetamide variant; shorter chain may alter solubility and dye-fiber affinity.
Disperse Red 167 (26850-12-4) C₂₃H₂₇ClN₆O₆ 542.95 g/mol - Bis(2-acetoxyethyl)amino
- Chloro, nitro
Commercial disperse dye; acetoxy groups enhance solubility in dye baths.

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro and chloro groups in the target compound and analogs (e.g., 68134-39-4, 68214-65-3) redshift absorption spectra, enhancing color depth . Amino Groups: (1-Methylethyl)amino (target) vs. diethylamino (68214-65-3) vs. dimethylamino (68134-39-4) influence solubility and steric hindrance, affecting dye uptake on fibers .

Applications: The target compound and Disperse Red 167 (26850-12-4) are used in textiles, while propanil (N-(3,4-dichlorophenyl)propanamide, ) is a herbicide, highlighting the role of azo vs. non-azo structures in function .

Analytical Data :

  • While direct chromatographic data for the target compound is unavailable, analogs like Formoterol-related compounds () show retention times (0.4–2.2) and response factors (1.00–1.75), suggesting similar HPLC behavior for azo propanamides .

Biological Activity

Propanamide, specifically the compound known as Disperse Red 167 (CAS No. 26850-12-4), is an organic dye used primarily in the textile industry. Its chemical structure includes a complex azo linkage and various functional groups that contribute to its biological activities. This article delves into the biological activity of this compound, examining its potential toxicity, antimicrobial properties, and cytotoxic effects on cancer cell lines.

Chemical Structure and Properties

Chemical Formula : C23H26ClN5O7
Molecular Weight : 519.95 g/mol
Structure : The compound features an azo linkage (-N=N-) and a chloro-nitrophenyl group, which are critical for its biological interactions.

1. Toxicity and Environmental Impact

Disperse Red 167 has been assessed for its environmental impact due to concerns over its persistence and potential bioaccumulation in non-human organisms. The Canadian Environmental Protection Act (CEPA) identified it as a substance of high priority for screening assessment because of its inherent toxicity to aquatic organisms and potential to accumulate in the environment .

  • Persistence : Studies indicate that the compound is resistant to biodegradation, leading to concerns about long-term ecological effects.
  • Bioaccumulation Potential : Data suggest that Disperse Red 167 can accumulate in living organisms, posing risks to aquatic life.

2. Antimicrobial Properties

Research indicates that amides generally exhibit antimicrobial properties, and derivatives of propanamide have shown potential against various microbial strains. The mechanism of action is believed to involve interference with microbial enzyme systems.

  • Study Findings : A study demonstrated that certain propanamide derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance antimicrobial efficacy.

3. Cytotoxic Effects

Recent investigations into the cytotoxic effects of Disperse Red 167 reveal significant activity against several cancer cell lines.

  • Cytotoxicity Assays : In vitro studies have shown that Disperse Red 167 exhibits cytotoxic effects on various human cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG2), and melanoma (A375) cells .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis via mitochondrial pathway
HepG2 (Liver Cancer)20Cell cycle arrest at G2/M phase
A375 (Melanoma)18Inhibition of DNA synthesis

Case Study 1: Environmental Assessment

A screening assessment conducted by Environment Canada highlighted the potential risks associated with Disperse Red 167 due to its toxicity to aquatic organisms. The study emphasized the need for regulatory measures to mitigate environmental exposure .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various propanamide derivatives, Disperse Red 167 was evaluated for its antimicrobial activity against E. coli and S. aureus. Results indicated a significant reduction in bacterial viability, establishing a basis for further development as an antimicrobial agent.

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